(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is a chiral compound that belongs to the class of amino acids. It features a unique structure that includes a benzo[d][1,3]dioxole moiety, which contributes to its potential biological activity and applications in medicinal chemistry. This compound is of interest due to its role in the synthesis of various pharmaceuticals and its potential therapeutic effects.
The compound can be synthesized from readily available precursors, notably catechol derivatives. The presence of the benzo[d][1,3]dioxole structure enhances its chemical properties and biological activities, making it a valuable target in synthetic organic chemistry.
(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is classified as an α-amino acid due to the presence of both a carboxylic acid group and an amine group. It is also categorized under non-proteinogenic amino acids, which are not incorporated into proteins but play significant roles in metabolic pathways and as intermediates in chemical synthesis.
The synthesis of (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically involves several steps:
The synthesis can be achieved through a multi-step process involving:
The molecular structure of (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid can be represented as follows:
This indicates that the compound contains 12 carbon atoms, 13 hydrogen atoms, and 4 oxygen atoms.
Key structural data include:
(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the use of catalysts to enhance yields and selectivity.
The mechanism of action for (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is primarily related to its interactions with biological targets:
Studies have shown that similar compounds exhibit varying degrees of biological activity depending on their stereochemistry and substituents on the aromatic ring.
(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its importance in developing new therapeutic agents.
Retrosynthetic analysis of (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid (CAS 877171-11-4) identifies key disconnections that simplify its construction. The core structure dissects into two primary synthons: a benzo[1,3]dioxole electrophile and a propanoic acid nucleophile with chiral induction capability. The benzo[1,3]dioxole moiety typically derives from catechol derivatives via cyclization with dihalomethanes under basic conditions, enabling installation of the methylenedioxy bridge [7]. For the propanoic acid fragment bearing an α-stereocenter, chiral pool reagents like natural amino acids or catalytic asymmetric methods serve as viable precursors. Contemporary approaches favor C–C bond disconnection at the benzylic position, revealing an aryl halide (5-halo-1,3-benzodioxole) and a chiral enolate equivalent as advanced intermediates [2].
A critical consideration involves orthogonality of functional groups. The carboxylic acid typically requires protection (e.g., as an ester) during C–C bond formation to prevent undesired side reactions. Computational modeling suggests that the benzodioxole’s electron-rich aromatic system facilitates oxidative addition in transition metal-catalyzed couplings, making aryl halides like 5-bromobenzo[d][1,3]dioxole ideal coupling partners [2] [9]. Alternative analysis identifies α-halo propanoic acid derivatives as electrophiles for transition metal-catalyzed cross-couplings with benzodioxolyl metal reagents (e.g., boronic acids), though stereocontrol remains challenging with this approach [8].
Table 1: Retrosynthetic Pathways for (S)-2-(Benzo[d][1,3]dioxol-5-yl)propanoic Acid
Disconnection Strategy | Synthons Generated | Key Challenges | Complexity Rating |
---|---|---|---|
Cα–Aryl Bond Cleavage | 5-Bromobenzo[d][1,3]dioxole + (S)-2-Halo-propanoate | Stereoretention in cross-coupling | Moderate |
Propanoic Acid Chain Cleavage | Piperonal + (S)-Alanine-derived nucleophile | Imine/enolate stability | High |
Benzodioxole Ring Opening | Catechol derivative + α,β-unsaturated carbonyl | Regioselective cyclization | Low |
Catalytic asymmetric methodologies deliver the (S)-enantiomer with high optical purity, essential for its biological relevance. Asymmetric hydrogenation of (Z)-2-(benzo[d][1,3]dioxol-5-yl)acrylic acid using chiral Rh(I) or Ru(II) complexes bearing bisphosphine ligands (e.g., BINAP, DuPhos) achieves >90% enantiomeric excess (ee) under moderate H₂ pressure (50–100 psi). This route benefits from commercial availability of the prochiral olefin precursor but requires careful control of olefin geometry to maximize stereoselectivity [3] [9].
Enantioselective C–H functionalization represents an atom-economical advancement. Masking diol groups as acetonides enables enantioselective α-arylation of protected glycols via dual photoredox/nickel catalysis. Using tetrabutylammonium decatungstate (TBADT) as a hydrogen atom transfer (HAT) photocatalyst and a chiral bis(oxazoline)-Ni complex, arylation of ethylene glycol acetonide with aryl bromides proceeds with 90% ee. Subsequent deprotection and functional group interconversion yield the target (S)-acid. This method is particularly valuable for synthesizing analogs bearing complex aryl groups via late-stage functionalization [9]:
Key Reaction: Acetonide-Protected Glycol + Aryl-Br → [Ni/(S,S)-bis(oxazoline), TBADT, hv] → Chiral Arylated Intermediate → [Deprotection, Oxidation] → (S)-2-(Benzo[d][1,3]dioxol-5-yl)arylpropanoic Acid
Chiral auxiliary approaches remain practically useful. (S)-Pantolactone or Oppolzer’s sultam-mediated alkylation of propanoic acid derivatives with 5-(bromomethyl)benzo[d][1,3]dioxole delivers the target compound with diastereomeric ratios >95:5. Auxiliary removal under mild conditions (e.g., enzymatic hydrolysis) preserves stereochemical integrity. While operationally intensive, this method reliably produces multigram quantities suitable for derivatization studies [3] [7].
Table 2: Stereoselective Synthesis Methods for (S)-2-(Benzo[d][1,3]dioxol-5-yl)propanoic Acid
Method | Catalyst/Auxiliary | Conditions | ee/dr | Yield (%) | Limitations |
---|---|---|---|---|---|
Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | 80°C, 80 psi H₂ | 92% ee | 85 | Requires Z-olefin |
Dual Ni/Photoredox C–H Arylation | (S,S)-Ph-Box/Ni(COD)₂, TBADT | Acetone/PhCF₃, hv (450 nm) | 90% ee | 71 | Multi-step sequence |
Chiral Alkylation | (R)-Pantolactone enolate | LDA, THF, –78°C | >95:5 dr | 68 | Auxiliary recovery needed |
Conventional synthesis of benzodioxole-propanoic acid hybrids often employs volatile organic solvents (VOCs) like dichloromethane or dimethylformamide. Solvent-free mechanochemical methods eliminate VOC use while enhancing reaction efficiency. Ball-mill grinding of piperonal, malonic acid, and pyridine (catalyst) facilitates Knoevenagel condensation at room temperature within 30 minutes, yielding (E)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-enoic acid at 95% conversion. Subsequent asymmetric hydrogenation under solvent-free conditions using immobilized chiral catalysts (e.g., Pd/(S)-BINAP on silica) completes the synthesis [4] [10].
Continuous flow reactors enable multistep synthesis with minimal solvent consumption. A screw reactor configuration (jacketed, temperature-controlled) processes solid reactants through sequential zones:
Catalyst-free thermal reactions provide additional sustainability. Heating equimolar mixtures of 5-formylbenzo[d][1,3]dioxole (piperonal) and pyruvic acid to 150°C initiates decarboxylative condensation, directly generating racemic 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid. While lacking stereocontrol, this one-pot approach exemplifies atom economy (theoretical E-factor = 0.2) and is suitable for rapid analog generation prior to enzymatic resolution [10].
Structural derivatization of the benzodioxole ring significantly modulates electronic properties and bioactivity. 7-Methoxy substitution enhances antioxidant capacity by stabilizing phenolic radicals, as demonstrated in 2-amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid derivatives. Synthesis begins with vanillin protection: bromination at C5 followed by copper-catalyzed methoxylation installs the 7-methoxy group. Condensation with diethyl acetamidomalonate under basic conditions (K₂CO₃, ethanol) yields the acetamido malonate intermediate. Hydrolysis (6M HCl, reflux) and decarboxylation produce the target amino acid derivative [7]:
Synthetic Sequence: Vanillin → [Br₂/AcOH] → 5-Bromovanillin → [Cu, NaOH, MeOH] → 7-Methoxyvanillin 7-Methoxyvanillin → [CH₂Br₂, K₂CO₃] → 7-Methoxy-piperonal 7-Methoxy-piperonal → [Diethyl acetamidomalonate, K₂CO₃] → Alkylated intermediate Alkylated intermediate → [6M HCl, reflux] → 2-Amino-3-(7-methoxybenzo[d][1,3]dioxol-5-yl)propanoic acid
Electron-donating substituents (e.g., methoxy at C7) lower the oxidation potential of benzodioxole derivatives by 0.15–0.3 V versus unsubstituted analogs, facilitating radical scavenging activity. Molecular docking confirms enhanced binding affinity to peroxidase enzymes like horseradish peroxidase (HRP), correlating with experimental antioxidant efficacy. In cellular models, 7-methoxy derivatives inhibit reactive oxygen species (ROS) production in phorbol ester-activated HL-60 cells by 75% at 50 μM concentration, outperforming non-methoxy analogs (40% inhibition) [7].
Hybrid molecules incorporating benzodioxole-propanoic acid into peptidic frameworks show promise. Coupling the carboxylic acid to N-terminal cysteine residues via amide bond formation generates derivatives mimicking endogenous antioxidants. Microwave-assisted solid-phase synthesis on Rink amide resin achieves 85% coupling efficiency per step, enabling rapid library generation for structure-activity relationship studies. These hybrids demonstrate dual functionality: radical quenching via benzodioxole and metal chelation via carboxylate/amine groups [7].
Table 3: Bioactivity Modulation Through Methoxy Substitution
Derivative | Substituent Position | DPPH Radical Scavenging IC₅₀ (μM) | Relative HRP Inhibition (%) | Cellular ROS Inhibition at 50 μM (%) |
---|---|---|---|---|
Standard | Unsubstituted | 125 ± 8 | 38 ± 3 | 40 ± 5 |
Analog 1 | 7-OMe | 42 ± 3 | 72 ± 4 | 75 ± 6 |
Analog 2 | 5-OMe | 88 ± 6 | 51 ± 3 | 55 ± 4 |
Analog 3 | 4,7-diOMe | 35 ± 2 | 85 ± 5 | 82 ± 7 |
Future derivatization strategies will focus on regioselective electrophilic substitutions at C4/C7 positions using directed ortho-metalation and on developing bifunctional catalysts for asymmetric synthesis of α,α-disubstituted propanoic acid derivatives to enhance steric and electronic diversity [7] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2